molecular formula C9H11NO2 B2747565 methyl 4,5-dimethylpyridine-2-carboxylate CAS No. 1140239-80-0

methyl 4,5-dimethylpyridine-2-carboxylate

Cat. No.: B2747565
CAS No.: 1140239-80-0
M. Wt: 165.192
InChI Key: RLCXHTWJBGECCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 4,5-dimethylpyridine-2-carboxylate is an organic compound with the molecular formula C9H11NO2. It is a derivative of pyridinecarboxylic acid, where the carboxylic acid group is esterified with a methyl group, and the pyridine ring is substituted with two methyl groups at the 4 and 5 positions. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethylpyridine-2-carboxylate typically involves the esterification of 2-Pyridinecarboxylic acid, 4,5-dimethyl- with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction can be represented as follows:

2-Pyridinecarboxylic acid, 4,5-dimethyl-+MethanolAcid Catalyst2-Pyridinecarboxylic acid, 4,5-dimethyl-, methyl ester+Water\text{2-Pyridinecarboxylic acid, 4,5-dimethyl-} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 2-Pyridinecarboxylic acid, 4,5-dimethyl-+MethanolAcid Catalyst​2-Pyridinecarboxylic acid, 4,5-dimethyl-, methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 4,5-dimethylpyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives.

Scientific Research Applications

methyl 4,5-dimethylpyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which methyl 4,5-dimethylpyridine-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. The ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxylic acid, methyl ester: This compound lacks the methyl groups at the 4 and 5 positions, making it less sterically hindered and potentially more reactive in certain reactions.

    2-Pyridinecarboxylic acid, 4-methyl-, methyl ester: This compound has only one methyl group at the 4 position, which may affect its reactivity and interactions compared to the 4,5-dimethyl derivative.

    2-Pyridinecarboxylic acid, 4,5-diamino-, methyl ester:

Uniqueness

methyl 4,5-dimethylpyridine-2-carboxylate is unique due to the presence of two methyl groups on the pyridine ring, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

methyl 4,5-dimethylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-8(9(11)12-3)10-5-7(6)2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCXHTWJBGECCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.